molecular formula C10H13N3O4 B373519 4-Tert-butyl-2,5-dinitroaniline

4-Tert-butyl-2,5-dinitroaniline

Cat. No.: B373519
M. Wt: 239.23g/mol
InChI Key: MWNFNHDLHSFMCR-UHFFFAOYSA-N
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Description

4-Tert-butyl-2,5-dinitroaniline is a chemical compound of interest in scientific research and development, particularly within the class of dinitroanilines. Dinitroaniline compounds are broadly recognized for their herbicidal activity, functioning through the inhibition of plant cell microtubule assembly, which disrupts root development and stops plant growth . As a substituted dinitroaniline, this compound serves as a valuable reference standard and building block in agrochemical research. It is used in studies aimed at understanding structure-activity relationships, environmental fate, and metabolic pathways of specialty herbicides. Researchers also utilize this and similar structures in the synthesis of more complex molecules for various investigative purposes. This product is intended for research use only in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or any form of human use.

Properties

Molecular Formula

C10H13N3O4

Molecular Weight

239.23g/mol

IUPAC Name

4-tert-butyl-2,5-dinitroaniline

InChI

InChI=1S/C10H13N3O4/c1-10(2,3)6-4-9(13(16)17)7(11)5-8(6)12(14)15/h4-5H,11H2,1-3H3

InChI Key

MWNFNHDLHSFMCR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-tert-butyl-2,5-dinitroaniline with structurally related nitroaniline derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Substituents Key Properties/Applications References
4-Tert-butyl-2,5-dinitroaniline 4-tert-butyl, 2,5-dinitro Hypothesized high thermal stability; potential use in explosives or specialty chemicals
4-Chloro-3,5-dinitroaniline 4-chloro, 3,5-dinitro Melting point: 461.2–481.2 K; precursor for thermally stable explosives (e.g., BT-DAONAB)
3,5-Dinitroaniline 3,5-dinitro Market growth (CAGR 7.8% by 2035); used in dyes, agrochemicals
Musk Tibetene 1-tert-butyl, 3,4,5-trimethyl, 2,6-dinitro Fragrance component; steric bulk from tert-butyl enhances volatility
2-Methyl-3,5-dinitroaniline 2-methyl, 3,5-dinitro Studied for hydrogen bonding interactions (interaction energy: 0.23–5.59 kcal/mol)

Key Findings:

Substituent Effects on Thermal Stability

  • The tert-butyl group in 4-tert-butyl-2,5-dinitroaniline likely increases thermal stability compared to smaller substituents (e.g., chloro or methyl), as seen in 4-chloro-3,5-dinitroaniline-based explosives (stable up to 550°C) .
  • Conversely, methyl groups in 2-methyl-3,5-dinitroaniline reduce steric hindrance, favoring stronger hydrogen bonds (up to 5.59 kcal/mol) that may lower melting points .

Applications

  • Explosives : 4-Chloro-3,5-dinitroaniline derivatives (e.g., BT-DAONAB) exhibit superior explosive velocity (~8,321 m/s) and thermal stability, suggesting that 4-tert-butyl-2,5-dinitroaniline could be optimized for similar high-energy applications .
  • Agrochemicals : 3,5-Dinitroaniline is a key herbicide precursor, with a projected market size of USD 225 billion by 2033. The tert-butyl variant may offer enhanced lipophilicity for soil persistence .
  • Fragrances : Musk tibetene’s tert-butyl group aids volatility, but nitro groups in 4-tert-butyl-2,5-dinitroaniline may limit fragrance suitability due to reduced stability under UV exposure .

Synthesis and Regulatory Considerations

  • Nitroaromatic compounds face stringent environmental regulations (e.g., EPA guidelines), necessitating greener synthesis routes. highlights AI-driven purification and blockchain tracking in 3,5-dinitroaniline production, which could be adapted for the tert-butyl derivative .
  • Contradictions in reported melting points (e.g., 4-chloro-3,5-dinitroaniline: 461.2 K vs. 481.2 K) emphasize the need for standardized synthesis and characterization protocols .

Preparation Methods

Direct Nitration of 4-Tert-butylaniline

The most direct pathway involves sequential nitration of 4-tert-butylaniline.

Step 1: Synthesis of 4-Tert-butylaniline
4-Tert-butylaniline serves as the precursor. It can be synthesized via:

  • Friedel-Crafts alkylation : Aniline reacts with tert-butyl chloride in the presence of AlCl₃. However, aniline’s poor reactivity in Friedel-Crafts alkylation necessitates harsh conditions or alternative approaches.

  • Ullmann-type coupling : Aryl halides (e.g., 4-bromoaniline) react with tert-butyl Grignard reagents under catalytic Cu conditions.

Step 2: First Nitration (Position 2)

  • Conditions : Mixed HNO₃ (90%) and H₂SO₄ (conc.) at 15–20°C.

  • Mechanism : The amino group directs nitration to the ortho position (C2).

  • Yield : ~80–85% (based on analogous nitrations in).

Step 3: Second Nitration (Position 5)

  • Conditions : Elevated temperature (60–100°C) with excess HNO₃ to overcome deactivation from the first nitro group.

  • Regioselectivity : The nitro group at C2 directs the second nitration to the meta position (C5).

  • Yield : ~65–70% (lower due to steric hindrance from tert-butyl).

Challenges :

  • Over-nitration at C6 (para to C2 nitro) may occur, requiring chromatographic separation.

  • Oxidative degradation of the amino group necessitates careful temperature control.

Nitration of Protected Intermediates

To mitigate amino group oxidation, protection as an acetanilide derivative is employed.

Step 1: Acetylation of 4-Tert-butylaniline

  • Reagents : Acetic anhydride, pyridine.

  • Yield : >95%.

Step 2: Nitration of 4-Tert-butylacetanilide

  • First nitration : HNO₃/H₂SO₄ at 0–5°C targets C2 (ortho to acetyl).

  • Second nitration : Fuming HNO₃ at 40–50°C introduces nitro at C5.

  • Deprotection : Hydrolysis with HCl/EtOH regenerates the amino group.

Advantages :

  • Improved regioselectivity due to acetyl’s meta-directing effect.

  • Reduced side reactions compared to unprotected aniline.

Alternative Pathway: Amination of Nitro-Substituted Precursors

Step 1: Nitration of 4-Tert-butylchlorobenzene

  • Conditions : HNO₃/H₂SO₄ at 60–100°C yields 2,5-dinitro-4-tert-butylchlorobenzene.

  • Regioselectivity : tert-butyl directs nitration to C2 and C5.

Step 2: Amination

  • Reagents : NH₃ (aq.) or NH₄OH under high pressure (3–4 atm) at 95–105°C.

  • Yield : ~90–95%.

Limitations :

  • Requires specialized high-pressure equipment.

  • Risk of over-amination or ring hydrogenation.

Optimization and Comparative Analysis

Reaction Conditions and Yields

MethodKey ReagentsTemperature (°C)Yield (%)Purity (%)
Direct NitrationHNO₃/H₂SO₄15–10065–7095–98
Protected PathwayAc₂O, HNO₃/H₂SO₄, HCl/EtOH0–5070–7598–99
AminationNH₃, High pressure95–10590–9597–99

Regioselectivity Control

  • Steric Effects : tert-butyl at C4 hinders nitration at C6, favoring C5.

  • Electronic Effects : Nitro groups deactivate the ring but enhance meta-directing influence.

  • Solvent Impact : Polar solvents (e.g., H₂SO₄) stabilize nitronium ions, improving selectivity .

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